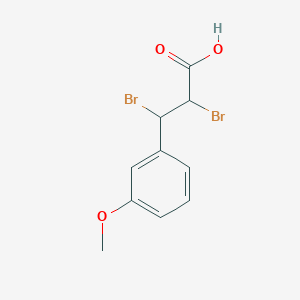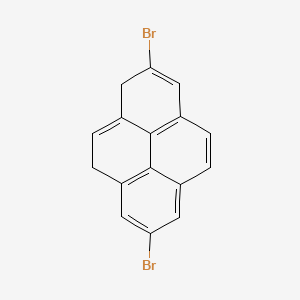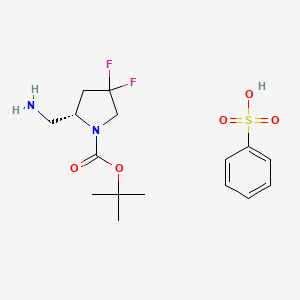
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H10Br2O3 and a molecular weight of 337.99 g/mol . This compound is characterized by the presence of two bromine atoms and a methoxyphenyl group attached to a propanoic acid backbone. It is commonly used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid typically involves the bromination of 3-(3-methoxyphenyl)propanoic acid. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled conditions . The reaction proceeds via the addition of bromine across the double bond of the propanoic acid derivative, resulting in the formation of the dibromo compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 3-(3-methoxyphenyl)propanoic acid by using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: 3-(3-methoxyphenyl)propanoic acid derivatives.
Reduction: 3-(3-methoxyphenyl)propanoic acid.
Oxidation: 3-(3-methoxyphenyl)propanoic acid derivatives with oxidized functional groups.
科学的研究の応用
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes
作用機序
The mechanism of action of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid involves its interaction with molecular targets through its bromine atoms and methoxyphenyl group. The bromine atoms can participate in electrophilic substitution reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
2,3-Dibromo-3-phenylpropanoic acid: Lacks the methoxy group, resulting in different chemical and biological properties.
2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid: Similar structure but with the methoxy group at the para position, affecting its reactivity and interactions.
2,3-Dibromo-3-(2-methoxyphenyl)propanoic acid: Methoxy group at the ortho position, leading to steric hindrance and altered reactivity.
Uniqueness: 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy group at the meta position, which influences its chemical reactivity and biological interactions. This unique structure allows for distinct applications in research and industry .
特性
CAS番号 |
52916-85-5 |
|---|---|
分子式 |
C10H10Br2O3 |
分子量 |
337.99 g/mol |
IUPAC名 |
2,3-dibromo-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H10Br2O3/c1-15-7-4-2-3-6(5-7)8(11)9(12)10(13)14/h2-5,8-9H,1H3,(H,13,14) |
InChIキー |
WBRLBWOFKFWFIM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C(C(C(=O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12040993.png)

![(2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B12040998.png)




![3-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12041041.png)



![9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041077.png)


